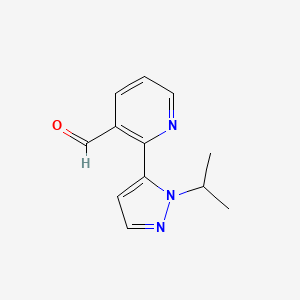
(5-Iodo-6-methylpyrimidin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Iodo-6-methylpyrimidin-4-yl)methanamine is an organic compound with the molecular formula C6H8IN3 It is a derivative of pyrimidine, characterized by the presence of an iodine atom at the 5th position, a methyl group at the 6th position, and a methanamine group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodo-6-methylpyrimidin-4-yl)methanamine typically involves the iodination of 6-methylpyrimidine followed by the introduction of the methanamine group. One common method includes the following steps:
Iodination: 6-methylpyrimidine is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5th position.
Amination: The iodinated intermediate is then reacted with formaldehyde and ammonia or a primary amine to introduce the methanamine group at the 4th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk iodination: Using large reactors to iodinate 6-methylpyrimidine.
Continuous amination: Employing continuous flow reactors for the amination step to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Iodo-6-methylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include azido, cyano, or thiol derivatives.
Oxidation: Products include pyrimidine oxides.
Reduction: Products include deiodinated pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Iodo-6-methylpyrimidin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5-Iodo-6-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The iodine atom and methanamine group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Iodo-6-methylpyrimidin-4-ol: Similar structure but with a hydroxyl group instead of a methanamine group.
5-Iodo-6-methylpyrimidine-2,4-diamine: Contains an additional amino group at the 2nd position.
6-Methoxypyridin-2-yl)methanamine: Similar methanamine group but with a methoxy group at the 6th position instead of iodine.
Uniqueness
(5-Iodo-6-methylpyrimidin-4-yl)methanamine is unique due to the combination of the iodine atom and methanamine group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other pyrimidine derivatives, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C6H8IN3 |
|---|---|
Molekulargewicht |
249.05 g/mol |
IUPAC-Name |
(5-iodo-6-methylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C6H8IN3/c1-4-6(7)5(2-8)10-3-9-4/h3H,2,8H2,1H3 |
InChI-Schlüssel |
XAUQWCNBDLIIJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=N1)CN)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


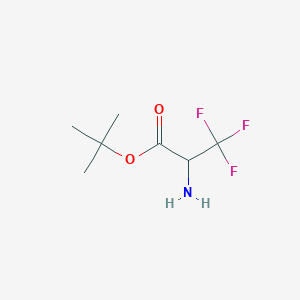
![(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B12844751.png)
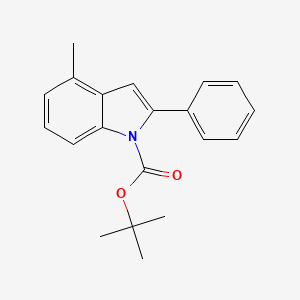
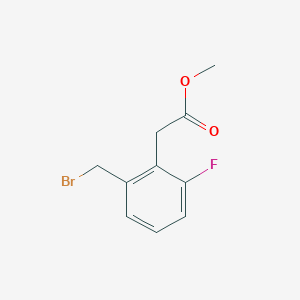
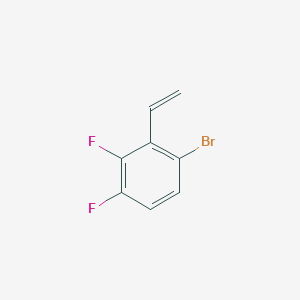
![4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)-](/img/structure/B12844782.png)

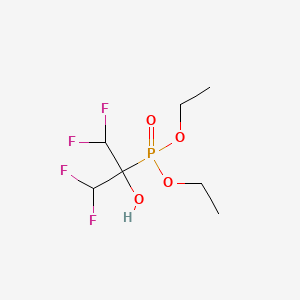

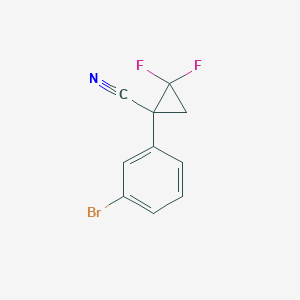
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)
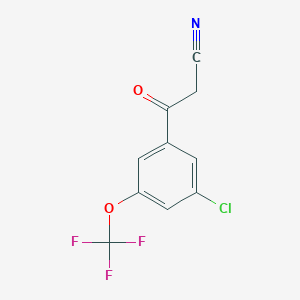
![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12844830.png)
